molecular formula C14H5ClF9N3O B1682160 N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxamide

N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxamide

カタログ番号 B1682160
分子量: 437.65 g/mol
InChIキー: GHMKQBWHPQMXSH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SP 100030 is a potent inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and activator protein-1 (AP-1). These transcription factors play crucial roles in regulating immune responses, inflammation, and cell proliferation. SP 100030 has shown significant potential in reducing the production of pro-inflammatory cytokines such as interleukin-2 (IL-2), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α) in various T cell lines .

科学的研究の応用

SP 100030 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a tool compound to study the inhibition of NF-κB and AP-1 pathways.

    Biology: Employed in research on immune responses and inflammation, particularly in T cell studies.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and autoimmune disorders.

    Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in pharmacological studies.

作用機序

SP 100030 exerts its effects by inhibiting the activity of NF-κB and AP-1 transcription factors. These factors are involved in the regulation of genes responsible for immune responses and inflammation. By blocking their activity, SP 100030 reduces the production of pro-inflammatory cytokines such as IL-2, IL-8, and TNF-α. The compound achieves this by binding to specific sites on the transcription factors, preventing their interaction with DNA and subsequent gene transcription .

生化学分析

Biochemical Properties

SP-100030 plays a crucial role in biochemical reactions by inhibiting the activity of NF-κB and AP-1, two key transcription factors involved in the regulation of immune responses. The compound interacts with various enzymes, proteins, and other biomolecules to exert its effects. Specifically, SP-100030 blocks the production of cytokines such as IL-2, IL-8, and TNF-α in Jurkat T cells. This selective inhibition of cytokine production in T cells highlights the compound’s potential in modulating immune responses .

Cellular Effects

SP-100030 has profound effects on various types of cells and cellular processes. In T cells, the compound inhibits the production of cytokines, thereby modulating immune responses. Additionally, SP-100030 has been shown to decrease the severity of arthritis in a mouse model of collagen-induced arthritis and ameliorate muscle wasting in a rat model of cancer cachexia. These effects are mediated through the inhibition of NF-κB and AP-1 signaling pathways, which play critical roles in cell signaling, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of SP-100030 involves its binding interactions with NF-κB and AP-1 transcription factors. By inhibiting these transcription factors, SP-100030 prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines. This inhibition results in reduced cytokine production and modulation of immune responses. Additionally, SP-100030’s ability to inhibit both NF-κB and AP-1 makes it a potent therapeutic agent for inflammatory diseases and cancer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SP-100030 have been observed to change over time. The compound exhibits stability and maintains its inhibitory effects on NF-κB and AP-1 transcriptional activity over extended periods. Long-term studies have shown that SP-100030 can effectively reduce cytokine production and modulate immune responses without significant degradation. These findings suggest that SP-100030 is a stable and effective compound for long-term use in research and therapeutic applications .

Dosage Effects in Animal Models

The effects of SP-100030 vary with different dosages in animal models. At lower doses, the compound effectively inhibits cytokine production and reduces inflammation without causing significant adverse effects. At higher doses, SP-100030 may exhibit toxic effects, including potential hepatotoxicity and immunosuppression. These findings highlight the importance of optimizing the dosage of SP-100030 to achieve therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

SP-100030 is involved in various metabolic pathways, including those related to cytokine production and immune responses. The compound interacts with enzymes and cofactors that regulate the activity of NF-κB and AP-1 transcription factors. By inhibiting these transcription factors, SP-100030 modulates metabolic flux and alters metabolite levels, leading to reduced cytokine production and inflammation .

Transport and Distribution

Within cells and tissues, SP-100030 is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to specific proteins and its solubility in different cellular compartments. These interactions play a critical role in determining the compound’s efficacy and potency in modulating immune responses .

Subcellular Localization

SP-100030 exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This subcellular localization ensures that SP-100030 effectively inhibits NF-κB and AP-1 transcriptional activity, leading to reduced cytokine production and modulation of immune responses .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of SP 100030 involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Core Structure: The core structure of SP 100030 is synthesized through a series of condensation and cyclization reactions. These reactions typically involve the use of strong acids or bases as catalysts and are carried out under controlled temperatures to ensure high yields and purity.

    Functional Group Modifications: Subsequent steps involve the introduction of specific functional groups that are essential for the compound’s biological activity. These modifications are achieved through selective reactions such as halogenation, nitration, and reduction.

Industrial Production Methods

Industrial production of SP 100030 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.

化学反応の分析

Types of Reactions

SP 100030 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, enhancing or altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives of SP 100030 with modified functional groups, which can exhibit different biological activities and properties.

類似化合物との比較

SP 100030 is unique in its dual inhibition of both NF-κB and AP-1, making it a valuable tool in research and potential therapeutic applications. Similar compounds include:

    BAY 11-7082: An inhibitor of NF-κB that does not affect AP-1.

    SR 11302: An AP-1 inhibitor with no significant effect on NF-κB.

    PDTC (Pyrrolidine dithiocarbamate): A known NF-κB inhibitor with broader effects on other pathways.

Compared to these compounds, SP 100030 offers a more targeted approach by simultaneously inhibiting both NF-κB and AP-1, providing a more comprehensive suppression of inflammatory responses .

特性

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H5ClF9N3O/c15-11-25-4-8(9(27-11)14(22,23)24)10(28)26-7-2-5(12(16,17)18)1-6(3-7)13(19,20)21/h1-4H,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMKQBWHPQMXSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=O)C2=CN=C(N=C2C(F)(F)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H5ClF9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。